6-nitro-2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide
Description
6-Nitro-2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a nitro group at position 6, a ketone at position 2, and a carboxamide moiety at position 3 linked to a 3-(trifluoromethyl)phenyl group. Coumarins are renowned for their diverse pharmacological activities, including anticoagulant, antimicrobial, and anticancer properties . This compound’s structural complexity necessitates advanced crystallographic tools (e.g., SHELXL ) for precise conformational analysis and hydrogen-bonding studies .
Properties
IUPAC Name |
6-nitro-2-oxo-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9F3N2O5/c18-17(19,20)10-2-1-3-11(8-10)21-15(23)13-7-9-6-12(22(25)26)4-5-14(9)27-16(13)24/h1-8H,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVJWOJAUQFYHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9F3N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide typically involves multiple steps, starting with the preparation of the chromene core One common method involves the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-nitro-2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted chromene derivatives.
Scientific Research Applications
6-nitro-2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-nitro-2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share core coumarin-carboxamide motifs but differ in substituents and functional groups, leading to variations in physicochemical and biological properties:
Substituent Variations on the Chromene Ring
6-Methoxy-2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide () Substituent: Methoxy (electron-donating) at position 6 vs. nitro (electron-withdrawing). The nitro group, in contrast, may enhance electrophilicity and reactivity in biological systems. Synthesis: Prepared via similar reflux methods (e.g., acetic acid/sodium acetate ), but nitro derivatives often require nitration steps.
6-Ethyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide () Substituent: Ethyl (hydrophobic) at position 6; ketone at position 4 instead of 2. Ethyl may improve lipid solubility compared to polar nitro groups.
Variations in the Aryl Carboxamide Group
N-(2-Methoxyphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide ()
- Substituent : 2-Methoxyphenyl vs. 3-(trifluoromethyl)phenyl.
- Impact : Methoxy provides moderate electron donation, while trifluoromethyl’s strong electron-withdrawing nature enhances metabolic stability and bioavailability .
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide () Substituent: Sulfamoyl (polar, hydrogen-bonding) group.
Imine vs. Amide Linkages
(2Z)-N-Acetyl-6-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide () Structure: Imine linkage (C=N) instead of amide (CONH).
Comparative Data Table
Research Findings and Implications
- Biological Activity : The trifluoromethyl group in the parent compound and analogs (e.g., ) is associated with pesticidal and pharmaceutical applications due to its metabolic resistance . Nitro groups may confer cytotoxicity via nitroreductase activation .
- Crystallography : SHELX programs and WinGX enable precise analysis of hydrogen-bonding networks, critical for understanding solubility and packing efficiency (e.g., N-H···O interactions in carboxamides ).
- Synthetic Challenges : Nitro derivatives require stringent control of reaction conditions to avoid byproducts, whereas methoxy/ethyl analogs are more straightforward to synthesize .
Biological Activity
6-Nitro-2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes are recognized for their diverse biological activities, which include anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is 6-nitro-2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide. The chemical structure includes a chromene core with a nitro group and a trifluoromethyl-substituted phenyl group, which significantly influence its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C16H12F3N2O4 |
| Molecular Weight | 364.27 g/mol |
| IUPAC Name | 6-nitro-2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide |
| Solubility | Soluble in organic solvents |
The biological activity of 6-nitro-2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide is primarily attributed to its interaction with various biological targets:
- P2Y Receptor Antagonism : Research indicates that similar chromene derivatives can act as antagonists at the P2Y6 receptor, which is implicated in inflammatory and neurodegenerative diseases. For instance, studies have shown that certain chromene derivatives can inhibit UDP-induced calcium mobilization in astrocytoma cells expressing P2Y6 receptors .
- Enzymatic Inhibition : The compound may also exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are critical in inflammatory pathways. The presence of electron-withdrawing groups like trifluoromethyl enhances binding affinity to these enzyme targets .
Anticancer Activity
In vitro studies have demonstrated that compounds with similar structures possess significant cytotoxic effects against various cancer cell lines. For example, derivatives of chromenes have shown potent activity against breast cancer cells (MCF-7), suggesting potential as chemotherapeutic agents .
Anti-inflammatory Effects
The anti-inflammatory properties are linked to the modulation of P2Y6 receptor activity and the inhibition of pro-inflammatory enzymes like COX-2. Compounds targeting these pathways could be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Case Studies
- In Vitro Studies on Cytotoxicity : A study examined the cytotoxic effects of various chromene derivatives against MCF-7 cells, revealing IC50 values ranging from 5 to 20 μM for different analogs, indicating a promising lead for further development .
- P2Y6 Receptor Studies : Another investigation focused on the structure-activity relationship (SAR) of chromene derivatives as P2Y6 antagonists. The study found that modifications at specific positions significantly altered receptor binding affinity and functional activity, highlighting the potential for designing targeted therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
